![molecular formula C12H15N3O4S2 B2654377 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923693-25-8](/img/structure/B2654377.png)
3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of hydantoin, which is a heterocyclic organic compound with the formula (CH2)2(CO)2NH. Hydantoins have applications across chemical and pharmaceutical industries . The compound also seems to contain a spiro functional group, which is a bicyclic structure consisting of two rings of any type sharing one atom .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups including a spiro group and a hydantoin group . Quantum chemical calculations could be used to confirm the geometry of the compound .Chemical Reactions Analysis
The compound, being a derivative of hydantoin, might undergo similar reactions. These could include reactions with alkyl halides to form N-alkylated hydantoins .Aplicaciones Científicas De Investigación
Biodegradation of Organosulfur Compounds
Thiophene derivatives play a significant role in the study of the biodegradation of organosulfur compounds found in petroleum and other fossil fuel products. These compounds, such as dibenzothiophene (DBT) and its derivatives, are crucial for understanding the environmental fate of sulfur-containing pollutants. Research has focused on identifying the metabolites produced during the biodegradation process and exploring the potential for microbial remediation strategies to address environmental contamination by thiophene-based compounds (Kropp & Fedorak, 1998).
Downstream Processing of Biologically Produced Chemicals
Thiophene derivatives are also relevant in the context of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, which have wide applications in industrial processes. The separation and purification of these biologically produced diols, essential for their commercial use, involve technologies where thiophene derivatives could play a role in optimizing processes related to yield, purity, and energy consumption (Xiu & Zeng, 2008).
Separation Technologies Using Thiophene Derivatives
The study of activity coefficients at infinite dilution for solutes in ionic liquids, including thiophene, highlights the use of thiophene derivatives in separation technologies. Such research is crucial for developing advanced materials for the separation of complex mixtures, including hydrocarbons, and enhancing the efficiency of processes like the separation of alkenes from alkanes (Domańska, Wlazło, & Karpińska, 2016).
Environmental and Health Impact Studies
Research on thiophene derivatives extends into environmental science and toxicology, assessing the impact of these compounds on human health and the environment. Studies on bisphenol A (BPA), for example, although not a thiophene derivative, illustrate the broader context of assessing the safety and effects of chemical compounds, including those related to thiophene, on occupational exposure and potential health risks (Ribeiro, Ladeira, & Viegas, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-14-10(16)12(13-11(14)17)4-6-15(7-5-12)21(18,19)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNZCMHVMIMAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



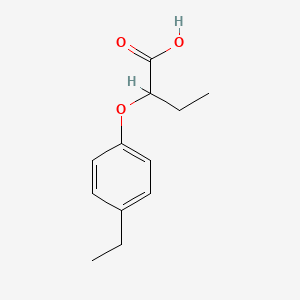
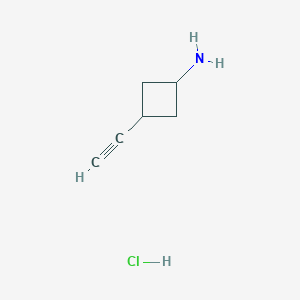


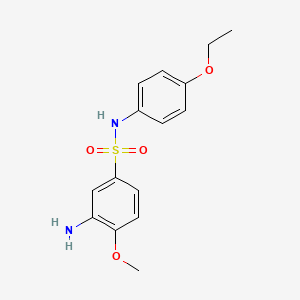
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)
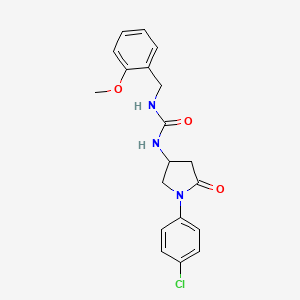
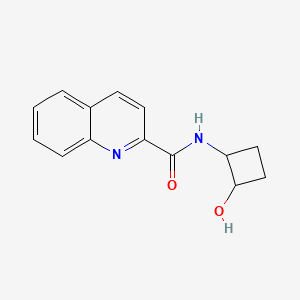
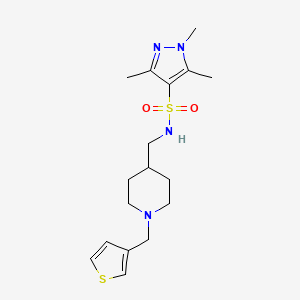
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)